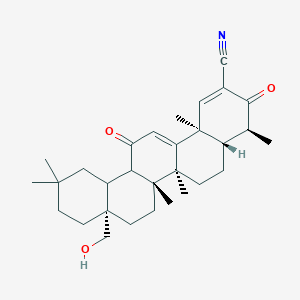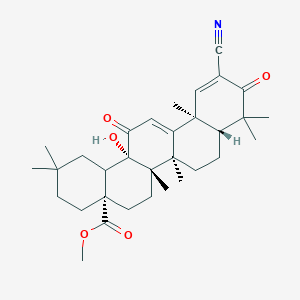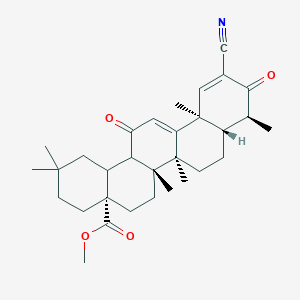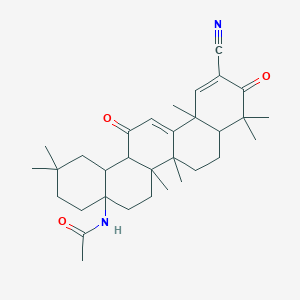![molecular formula C20H18N4O B10835338 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one](/img/structure/B10835338.png)
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound has been studied for its pharmacological activity, particularly as an adenosine A1 receptor antagonist .
Preparation Methods
The synthesis of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one can be achieved through various synthetic routes. One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the condensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can yield pharmacologically active pyridazinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the study of adenosine A1 receptors in the brain, which play a crucial role in brain functioning . . Its unique structure also makes it a valuable tool in the study of various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one involves its role as an adenosine A1 receptor antagonist. By binding to these receptors, it can modulate various physiological processes in the brain . Additionally, as an inhibitor of ERK1 and ERK2, it can interfere with the MAPK/ERK signaling pathway, which is involved in cell growth, adhesion, survival, and differentiation .
Comparison with Similar Compounds
Similar compounds to 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one include other phenylpyrazoles and pyrazolo[1,5-a]pyridazinones. For example, 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine is a related compound with similar pharmacological properties . The uniqueness of this compound lies in its specific structure and its ability to act as both an adenosine A1 receptor antagonist and an ERK1/2 inhibitor, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one |
InChI |
InChI=1S/C20H18N4O/c1-2-13-24-18(25)12-11-16(21-24)19-17-10-6-7-14-23(17)22-20(19)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
ATTQDJZYFIDUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)


![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B10835302.png)
![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![1-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835313.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)

![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)

![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
